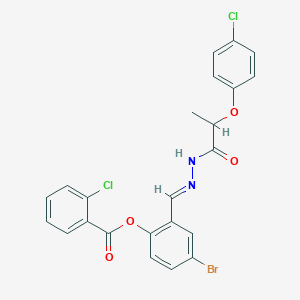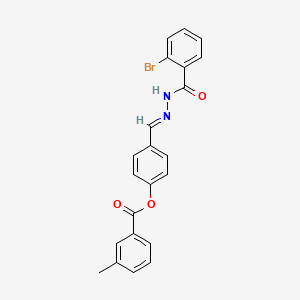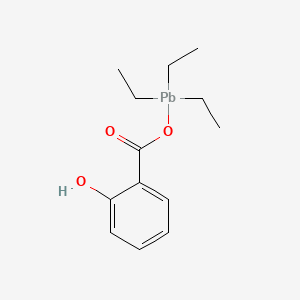
Sec-butyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE is an organic compound that belongs to the ester family It is characterized by the presence of a sec-butyl group attached to a phenyl-substituted propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE can be achieved through esterification reactions. One common method involves the reaction of sec-butyl alcohol with (2E)-3-phenyl-2-propenoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield sec-butyl alcohol and (2E)-3-phenyl-2-propenoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Sec-butyl alcohol and (2E)-3-phenyl-2-propenoic acid.
Reduction: Sec-butyl (2E)-3-phenyl-2-propenol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific properties.
Industrial Chemistry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester carbonyl group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
N-BUTYL (2E)-3-PHENYL-2-PROPENOATE: Similar structure but with a n-butyl group instead of a sec-butyl group.
ISOBUTYL (2E)-3-PHENYL-2-PROPENOATE: Contains an isobutyl group instead of a sec-butyl group.
TERT-BUTYL (2E)-3-PHENYL-2-PROPENOATE: Features a tert-butyl group instead of a sec-butyl group.
Uniqueness
SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to its n-butyl, isobutyl, and tert-butyl analogs. These differences can influence the compound’s reactivity and interactions in various chemical processes.
Properties
CAS No. |
7726-62-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
butan-2-yl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/b10-9+ |
InChI Key |
KAUQDJKVXUKALZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCC(C)OC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082807.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)



![4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15082872.png)



